![molecular formula C14H11BrN2O B2468924 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole CAS No. 1807726-90-4](/img/structure/B2468924.png)
5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole” is a chemical compound with the molecular weight of 267.13 . It is a derivative of imidazole, a heterocyclic compound .
Synthesis Analysis
The synthesis of imidazoles has been a topic of interest in recent research . Various methods have been developed for the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in a variety of applications .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H11BrN2O/c1-8-13-7-11(12)14(8)9-5-3-4-6-10(9)15-2/h3-7H,1-2H3 .Applications De Recherche Scientifique
Corrosion Inhibition
A study by Prashanth et al. (2021) investigated the effectiveness of imidazole derivatives, including 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole, in inhibiting corrosion. They discovered that these compounds exhibited significant corrosion inhibition efficiency, suggesting their potential use in protecting metals from corrosive environments.
Nonlinear Optical Properties
Research by Ahmad et al. (2018) focused on the nonlinear optical properties of novel imidazole derivatives, including this compound. Their findings highlighted the potential use of these compounds in optoelectronic and photonic applications due to their significant nonlinear optical responses.
Diversity-Oriented Synthesis
A study by Chanda et al. (2012) explored a diversity-oriented synthetic approach for benzimidazole derivatives. The this compound was synthesized as part of a diverse library, suggesting its utility in drug discovery programs.
Antimicrobial Activity
Reddy and Reddy (2010) conducted a study on the synthesis and evaluation of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which included the compound . They discovered that these compounds exhibited significant antibacterial and antifungal activities against various clinical isolates, highlighting their potential as antimicrobial agents (Reddy & Reddy, 2010).
Tuberculostatic Activity
Gobis et al. (2015) synthesized and evaluated a series of 1H-benzo[d]imidazole derivatives for their tuberculostatic activity. They found that certain derivatives, including 5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole, showed excellent activity against Mycobacterium tuberculosis strains (Gobis et al., 2015).
Antidepressant Activity
Khaliullin et al. (2017) synthesized derivatives of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid, which exhibited significant antidepressant activities in animal models. This indicates the potential of similar bromo-imidazole derivatives in the development of antidepressant drugs (Khaliullin et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some benzimidazoles can inhibit enzymes, interact with receptors, or interfere with cellular processes.
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives have been reported to exhibit various effects at the molecular and cellular levels, such as inhibiting cell proliferation, inducing apoptosis, and modulating immune responses .
Propriétés
IUPAC Name |
5-bromo-1-(2-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-5-3-2-4-13(14)17-9-16-11-8-10(15)6-7-12(11)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMNAAMIFKRGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2468842.png)
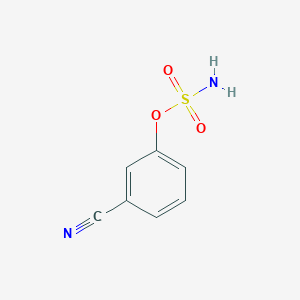

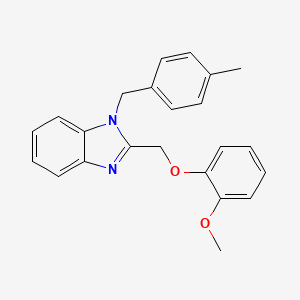

![N-(2,4-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2468852.png)
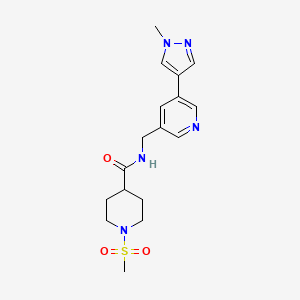
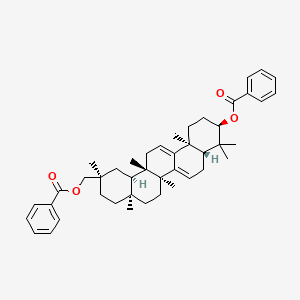
![1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2468856.png)
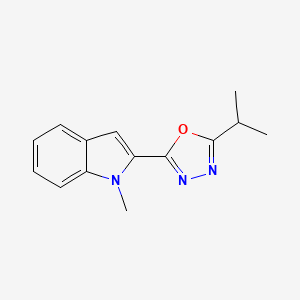
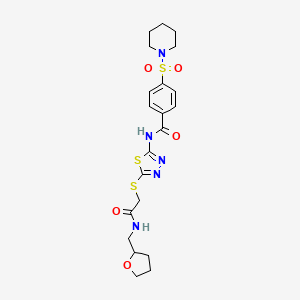
![Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2468861.png)

